Pomalidomide 4'-alkylC4-azide
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Overview
Description
Pomalidomide 4’-alkylC4-azide: is a functionalized cereblon ligand used primarily in the field of PROTAC (Proteolysis Targeting Chimeras) research and development . This compound incorporates an E3 ligase ligand with an alkylC4 linker and a terminal azide, making it suitable for conjugation to a target protein ligand . It is part of a range of functionalized tool molecules designed for targeted protein degradation research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-alkylC4-azide involves multiple steps, starting with the preparation of pomalidomide. One method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to introduce the alkylC4 linker and terminal azide group.
Industrial Production Methods: Industrial production of Pomalidomide 4’-alkylC4-azide follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis is one such method that offers improved efficiency and safety . This approach allows for the synthesis of pomalidomide and its analogs with high yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide 4’-alkylC4-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Reduction Reactions: The azide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts for this reaction.
SPAAC: No catalyst is required, but the reaction is driven by the strain in the alkyne.
Major Products:
CuAAC: The major product is a triazole ring formed by the cycloaddition of the azide and alkyne groups.
SPAAC: The major product is also a triazole ring, but the reaction conditions are milder compared to CuAAC.
Scientific Research Applications
Chemistry: Pomalidomide 4’-alkylC4-azide is used as a building block in the synthesis of PROTAC molecules . These molecules are designed to target specific proteins for degradation, making them valuable tools in chemical biology and medicinal chemistry .
Biology: In biological research, Pomalidomide 4’-alkylC4-azide is used to study protein-protein interactions and the mechanisms of protein degradation . It helps in understanding the role of specific proteins in various cellular processes .
Medicine: By targeting and degrading disease-causing proteins, it offers a novel approach to treatment .
Industry: In the pharmaceutical industry, Pomalidomide 4’-alkylC4-azide is used in the development of new drugs and therapeutic strategies . Its role in targeted protein degradation makes it a valuable tool for drug discovery and development .
Mechanism of Action
Pomalidomide 4’-alkylC4-azide functions as a cereblon ligand, which is a key component in the PROTAC mechanism . The compound binds to the cereblon protein, part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome . The alkylC4 linker and terminal azide allow for the conjugation of Pomalidomide 4’-alkylC4-azide to various target protein ligands, enhancing its versatility in targeted protein degradation .
Comparison with Similar Compounds
Thalidomide: An immunomodulatory drug with a similar core structure but lacks the functionalized azide group.
Lenalidomide: Another thalidomide analog with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: The parent compound of Pomalidomide 4’-alkylC4-azide, used in the treatment of multiple myeloma.
Uniqueness: Pomalidomide 4’-alkylC4-azide is unique due to its functionalized azide group and alkylC4 linker, which enable its use in PROTAC research and development . These modifications allow for the conjugation to various target protein ligands, making it a versatile tool for targeted protein degradation .
Properties
Molecular Formula |
C17H18N6O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-(4-azidobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N6O4/c18-22-20-9-2-1-8-19-11-5-3-4-10-14(11)17(27)23(16(10)26)12-6-7-13(24)21-15(12)25/h3-5,12,19H,1-2,6-9H2,(H,21,24,25) |
InChI Key |
LTRNAKXZLMEDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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